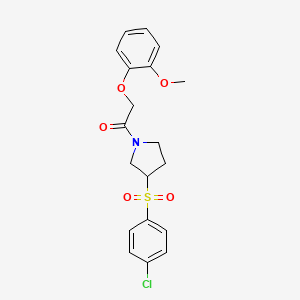

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention in the scientific community due to its potential applications in the field of drug discovery and development.

Applications De Recherche Scientifique

Synthesis of New Chemical Compounds

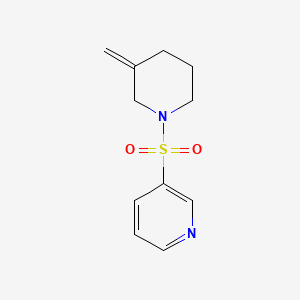

Research has demonstrated the utility of similar compounds in the synthesis of new chemical entities. For instance, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of new 1-(arylsulfonyl)pyrrolidines. These reactions proceed under mild conditions, highlighting a method for synthesizing pyrrolidine-1-sulfonylarene derivatives with a phenol fragment in position 2, which could have implications for further pharmaceutical research and development (Smolobochkin, Anikina, Gazizov, Burilov, & Pudovik, 2017).

Potential Biological Activities

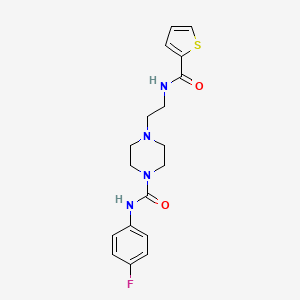

A study explored the synthesis of dihydronaphthalene isomers and their antiestrogenic activity, demonstrating the chemical's potential for generating compounds with significant biological effects. While the specific compound was not used, this research pathway indicates the potential for derivatives of similar structures to be used in drug development, specifically targeting estrogen receptors for therapeutic applications (Jones, Suarez, Massey, Black, & Tinsley, 1979).

Development of Materials with Unique Properties

Further, research into the synthesis of aromatic poly(ether ketone)s containing diphenylphosphinophenyl pendant groups via nucleophilic aromatic substitution polycondensation shows the compound's role in creating materials with high thermal stability and flame-retardant properties. These materials exhibit high glass transition temperatures and good solubility in common organic solvents, indicating their potential for use in high-performance applications (Zhang, Sheng, Zhang, Pan, & Liu, 2020).

Anti-tubercular Evaluation

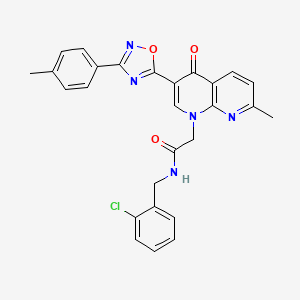

A notable application in the field of medicinal chemistry is the synthesis of pyridine derivatives and their evaluation against Mycobacterium tuberculosis. Compounds with structures similar to the one have been found to inhibit Mycobacterium tuberculosis with significant potency, suggesting a potential route for the development of new anti-tubercular agents (Manikannan, Muthusubramanian, Yogeeswari, & Sriram, 2010).

Propriétés

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO5S/c1-25-17-4-2-3-5-18(17)26-13-19(22)21-11-10-16(12-21)27(23,24)15-8-6-14(20)7-9-15/h2-9,16H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZDUQLZMGMGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2478270.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2478273.png)

![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2478277.png)

![N-(2-chloro-4-methylphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2478278.png)

![4-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2478282.png)

![2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2478284.png)

![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2478287.png)

![5-[2-(3,4-Dimethoxyphenyl)-1-[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)tetrazole](/img/structure/B2478290.png)